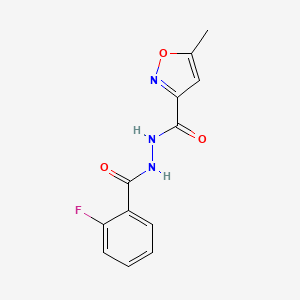
4,6-Dimorpholino-1,3,5-triazin-2-yl (2-pyridyl) sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimorpholino-1,3,5-triazin-2-yl (2-pyridyl) sulfide is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with morpholine groups and a pyridyl sulfide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimorpholino-1,3,5-triazin-2-yl (2-pyridyl) sulfide typically involves the reaction of cyanuric chloride with morpholine and 2-mercaptopyridine. The reaction is carried out in a solvent such as dioxane or tetrahydrofuran, often in the presence of a base like sodium carbonate or triethylamine. The reaction conditions usually involve heating the mixture to temperatures between 70-80°C to facilitate the substitution reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may utilize continuous flow reactors to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve product purity .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimorpholino-1,3,5-triazin-2-yl (2-pyridyl) sulfide undergoes various chemical reactions, including:
Substitution Reactions: The morpholine groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyridyl sulfide moiety can undergo oxidation to form sulfoxides or sulfones.
Condensation Reactions: The compound can participate in condensation reactions with carboxylic acids to form amides or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and bases like sodium carbonate for substitution reactions. The reactions are typically carried out in solvents such as dioxane, tetrahydrofuran, or water, depending on the specific reaction requirements .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amides, and esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4,6-Dimorpholino-1,3,5-triazin-2-yl (2-pyridyl) sulfide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dimorpholino-1,3,5-triazin-2-yl (2-pyridyl) sulfide involves its interaction with specific molecular targets. It acts as an inhibitor of PI3K and mTOR, key enzymes in the PI3K/Akt/mTOR signaling pathway. By inhibiting these enzymes, the compound can disrupt cell proliferation and survival, making it a potential candidate for cancer therapy . The compound’s ability to cross the blood-brain barrier further enhances its therapeutic potential for treating brain tumors .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309): A potent PI3K/mTOR inhibitor with similar structural features.
BKM120 (Buparlisib): Another PI3K inhibitor with a triazine core but different substituents.
GDC-0941 (Pictilisib): A PI3K inhibitor with a different substitution pattern on the triazine ring.
Uniqueness
4,6-Dimorpholino-1,3,5-triazin-2-yl (2-pyridyl) sulfide is unique due to its balanced inhibition of both PI3K and mTOR, which is not commonly observed in other similar compounds. This balanced inhibition allows for more effective disruption of the PI3K/Akt/mTOR signaling pathway, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
4-(4-morpholin-4-yl-6-pyridin-2-ylsulfanyl-1,3,5-triazin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2S/c1-2-4-17-13(3-1)25-16-19-14(21-5-9-23-10-6-21)18-15(20-16)22-7-11-24-12-8-22/h1-4H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRYDUHYOCIQQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)SC3=CC=CC=N3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-1-[(3S)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B7440844.png)
![2-chloro-1-[(3R)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B7440851.png)
![N-[(1-benzylpiperidin-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7440856.png)











